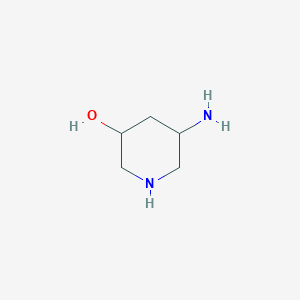

5-Aminopiperidin-3-ol

Description

5-Aminopiperidin-3-ol is a piperidine derivative featuring a six-membered saturated ring with an amino group at position 5 and a hydroxyl group at position 2.

Properties

Molecular Formula |

C5H12N2O |

|---|---|

Molecular Weight |

116.16 g/mol |

IUPAC Name |

5-aminopiperidin-3-ol |

InChI |

InChI=1S/C5H12N2O/c6-4-1-5(8)3-7-2-4/h4-5,7-8H,1-3,6H2 |

InChI Key |

WJROWXQXVGJHHA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNCC1O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aminopiperidin-3-ol typically involves the cyclization of appropriate precursors. One common method is the reduction of 5-nitropiperidin-3-ol, which can be achieved using hydrogenation in the presence of a palladium catalyst. Another method involves the reductive amination of 3-hydroxypiperidine with ammonia or an amine source under reducing conditions.

Industrial Production Methods: Industrial production of this compound often employs catalytic hydrogenation due to its efficiency and scalability. The process involves the use of high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon, to reduce the nitro group to an amino group.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced further to form piperidine derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

Substitution: Halogenating agents or alkylating agents can be used under appropriate conditions.

Major Products:

Oxidation: Formation of 5-oxopiperidin-3-ol.

Reduction: Formation of piperidine derivatives.

Substitution: Formation of various substituted piperidines.

Scientific Research Applications

5-Aminopiperidin-3-ol has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Aminopiperidin-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on functional group similarity and ring structure:

Benzyl 4-aminopiperidine-1-carboxylate

- Structure: Piperidine ring with a benzyloxycarbonyl (Cbz) group at position 1 and an amino group at position 3.

- Molecular formula : C₁₃H₁₈N₂O₂ .

- First aid: Requires immediate eye flushing (10–15 minutes with water), skin washing with soap, and medical consultation upon ingestion .

2-Aminopyridin-3-ol

- Structure: Pyridine ring (unsaturated) with amino and hydroxyl groups at positions 2 and 3, respectively.

- Molecular formula : C₅H₆N₂O; molar mass = 110.1 g/mol .

- Key findings: Safety measures: Strict protocols for dust control (e.g., local ventilation, anti-static measures) and personal protective equipment (PPE), including goggles and respirators . First aid: Immediate removal of contaminated clothing, skin washing, and medical advice for ingestion or inhalation . Symptoms: No acute symptoms reported, but precautionary measures are emphasized .

3-Anilinopiperidine (hydrochloride)

- Structure : Piperidine ring with an aniline substituent at position 3, hydrochloride salt.

- Key findings: Toxicity: No significant skin irritation reported; general first aid suffices (e.g., eye rinsing, fresh air for inhalation) .

Data Tables: Comparative Analysis

Table 1: Structural and Molecular Comparison

Key Research Findings and Contrasts

Ring Saturation: Piperidine derivatives (e.g., Benzyl 4-aminopiperidine-1-carboxylate) are less reactive than pyridine analogs (e.g., 2-Aminopyridin-3-ol) due to saturated bonds, influencing their storage and handling requirements . Pyridine derivatives demand stringent dust control due to explosion risks from fine particles .

Amino groups in piperidine derivatives may enhance bioactivity but require careful handling due to unstudied toxicological profiles .

Biological Activity

5-Aminopiperidin-3-ol is a chiral organic compound with significant biological activity, primarily attributed to its unique stereochemistry and ability to interact with various molecular targets. This article explores the compound's synthesis, biological mechanisms, and therapeutic potential, supported by data tables and case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 116.16 g/mol. Its structure includes a six-membered piperidine ring with an amino group at the third carbon, characterized by its (3S,4S) configuration. This stereochemistry is crucial for its biological interactions, enhancing binding affinity to various receptors and enzymes involved in cellular signaling pathways.

The compound exhibits its biological activity through several mechanisms:

- Receptor Modulation : this compound can act as both an agonist and antagonist at various receptors, influencing neurotransmitter release and signal transduction pathways. This dual action is significant in the context of neuropharmacology, where modulation of neurotransmitter systems can lead to therapeutic effects in conditions like depression and anxiety.

- Enzyme Interaction : The compound interacts with proteins and enzymes that play crucial roles in cellular functions. Its ability to bind selectively to these targets is enhanced by its stereochemical properties, making it a candidate for drug development aimed at specific diseases.

Biological Activity Evaluation

Recent studies have evaluated the biological activity of this compound through various assays. The following table summarizes key findings related to its cytotoxicity and receptor activity:

Case Studies

- Neuropharmacological Applications : In a study assessing the effects of this compound on neurotransmitter systems, researchers found that it significantly increased serotonin levels in vitro, suggesting potential antidepressant properties. The compound's ability to modulate serotonin receptors indicates its therapeutic promise in treating mood disorders.

- Cancer Research : Another investigation focused on the antiproliferative effects of this compound on various cancer cell lines. Results indicated that while it exhibited some cytotoxic effects against A375 melanoma cells, it was less effective against NIH/3T3 fibroblasts, highlighting its selectivity for cancerous cells .

Future Directions

Research into this compound continues to expand, particularly in medicinal chemistry. Its unique properties make it a valuable candidate for developing targeted therapies for neurological disorders and certain types of cancer. Further investigations are needed to elucidate its full therapeutic potential and optimize its use in clinical settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.